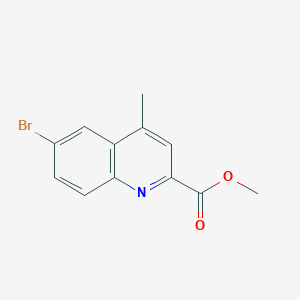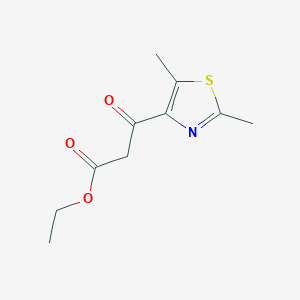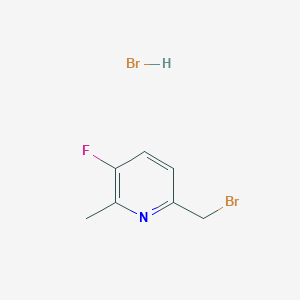![molecular formula C12H18N2O3 B13648842 [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)
[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate can be achieved through multiple synthetic routes. One common method involves the condensation of 3-(aminomethyl)-6-methyl-2-oxo-4-propylpyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst such as pyridine and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological receptors and enzymes can be exploited to design effective treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares a similar aminomethyl group and can undergo similar chemical reactions.
2,3-Dimethoxybenzoic acid: This compound has similar functional groups and can be used in similar synthetic applications.
Uniqueness
What sets [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
[3-(aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-10-6-8(2)14(17-9(3)15)12(16)11(10)7-13/h6H,4-5,7,13H2,1-3H3 |
InChI 键 |
LCKFXDWVMTUCET-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=O)N(C(=C1)C)OC(=O)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)

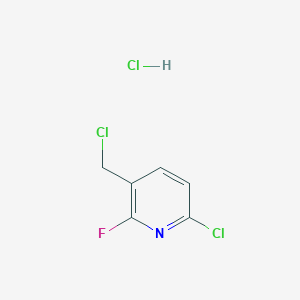

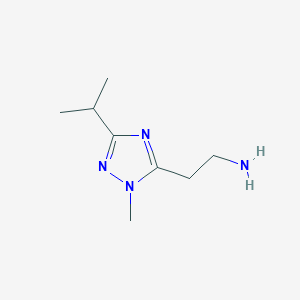
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)

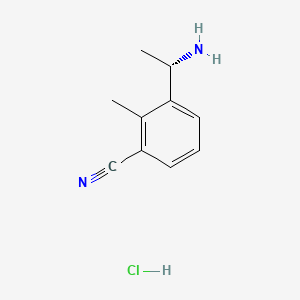
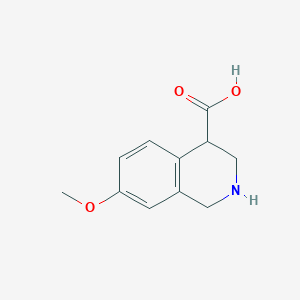
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)

